molecular formula C23H33NO5 B13141678 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate

2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate

Cat. No.: B13141678
M. Wt: 403.5 g/mol
InChI Key: CGHZVJLMGBFAPG-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate is a chemical compound primarily used as a linker in antibody-drug conjugation (ADC). This compound is known for its role in facilitating the attachment of drugs to antibodies, thereby enhancing the targeted delivery of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 2,5-dioxopyrrolidin-1-yl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines and thiols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce phenolic compounds.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the study of protein interactions and cellular processes through ADCs.

    Medicine: Enhances the targeted delivery of therapeutic agents in cancer treatment.

    Industry: Employed in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate involves its role as a linker in ADCs. The compound forms a stable covalent bond with the drug and the antibody, ensuring the targeted delivery of the therapeutic agent to specific cells. This targeted approach minimizes off-target effects and enhances the efficacy of the treatment .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-butylphenoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-hexylphenoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-octylphenoxy)propanoate

Uniqueness

Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate offers a unique balance of hydrophobicity and steric hindrance, making it particularly effective in ADC applications. Its specific structure allows for optimal drug loading and release properties, enhancing the overall therapeutic efficacy .

Properties

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanoate

InChI

InChI=1S/C23H33NO5/c1-7-22(3,4)16-9-10-18(17(15-16)23(5,6)8-2)28-14-13-21(27)29-24-19(25)11-12-20(24)26/h9-10,15H,7-8,11-14H2,1-6H3

InChI Key

CGHZVJLMGBFAPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCC(=O)ON2C(=O)CCC2=O)C(C)(C)CC

Origin of Product

United States

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